molecular formula C16H20N4O3S B7003626 N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide

Cat. No.: B7003626
M. Wt: 348.4 g/mol
InChI Key: HMLWOHOMZVFJMR-UHFFFAOYSA-N
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Description

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide is a complex organic compound featuring a unique combination of cyclopropyl, thiadiazole, oxazole, and oxane groups

Properties

IUPAC Name

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10-9-11(23-19-10)16(5-7-22-8-6-16)13(21)18-14-17-12(20-24-14)15(2)3-4-15/h9H,3-8H2,1-2H3,(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWOHOMZVFJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2(CCOCC2)C(=O)NC3=NC(=NS3)C4(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and oxazole intermediates, followed by their integration into the thiadiazole and oxane frameworks. Common reagents used in these reactions include cyclopropylamine, thiadiazole derivatives, and oxazole precursors. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity. For instance, it may inhibit enzyme activity by occupying the active site or interfere with receptor signaling by acting as an antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide: shares structural similarities with other thiadiazole and oxazole derivatives.

    3-Methoxyphenylboronic acid: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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